![molecular formula C19H19F3N2O2S B459989 6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 488087-18-9](/img/structure/B459989.png)

6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

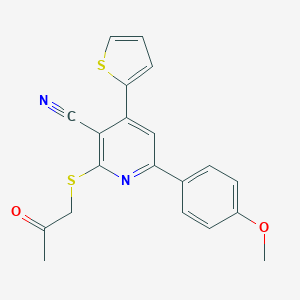

The compound “6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” is a heteroaromatic compound that includes an adamantyl group, a thieno[2,3-b]pyridine core, and a carboxylic acid group . It’s part of a class of compounds that are of increasing interest in drug design and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 6-(1-Adamantyl)-3-cyanopyridine-2(1H)-thione as a synthon for the preparation of adamantyl-substituted thieno[2,3-b]pyridines . Alkylation of the pyridinethione could give 2-mercapto-substituted 6-(1-adamantyl)-3-cyanopyridines, which could cyclize in the presence of bases to form the desired compound .Molecular Structure Analysis

The molecular formula of this compound is C25H24F3N3OS, and it has a formula weight of 471.5377696 . The structure includes a thieno[2,3-b]pyridine core, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors .Chemical Reactions Analysis

The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can serve as starting points for future drug discovery programs .Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in this compound is known to enhance the biological activity and stability of pharmaceuticals . This makes it a valuable candidate for drug development, particularly in designing new medications with improved pharmacokinetic properties. The adamantyl group could potentially increase lipophilicity, aiding in drug absorption.

Agrochemicals

Compounds with trifluoromethylpyridine structures have been utilized in the agrochemical industry . They are used to create pesticides that are more effective at lower dosages, reducing environmental impact. The specific structure of this compound may lead to the development of novel agrochemicals targeting specific pests or weeds.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, compounds with a similar thieno[2,3-b]pyridine core are known to interact with the hinge region of their kinase: the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Future Directions

properties

IUPAC Name |

6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2S/c20-19(21,22)11-4-12(24-16-13(11)14(23)15(27-16)17(25)26)18-5-8-1-9(6-18)3-10(2-8)7-18/h4,8-10H,1-3,5-7,23H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLKWBZFGPXGIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B459907.png)

![Tert-butyl {[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}acetate](/img/structure/B459908.png)

![2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B459910.png)

![N-(1-adamantyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-thien-2-ylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B459911.png)

![2-[3-Cyano-6-(4-methoxy-phenyl)-4-thiophen-2-yl-pyridin-2-ylsulfanyl]-N-(2-methoxy-benzyl)-acetamide](/img/structure/B459913.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-ethoxyphenyl)acetamide](/img/structure/B459914.png)

![2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(4-methylsulfanylphenyl)acetamide](/img/structure/B459916.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B459917.png)

![2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B459920.png)

![2-Amino-6-[(3-bromobenzyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B459924.png)

![N-(4-acetylphenyl)-2-[3-cyano-6-(4-methoxyphenyl)-4-thiophen-2-ylpyridin-2-yl]sulfanylacetamide](/img/structure/B459925.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B459927.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B459929.png)